molecular formula C15H12ClN5OS B371337 N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide CAS No. 329079-26-7

N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B371337
CAS No.: 329079-26-7
M. Wt: 345.8g/mol
InChI Key: YKCADFCIPHMJMV-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of tetrazole chemistry traces back to the pioneering work of J. A. Bladin in 1885 at the University of Uppsala, who first synthesized and characterized tetrazole itself. This foundational discovery established the groundwork for what would become one of the most significant classes of nitrogen-containing heterocycles in modern pharmaceutical chemistry. The original synthetic methodology developed by Bladin involved a series of reactions starting with carboxylic acid, which eventually led to the production of tetrazole through what he termed phenylcyanotetrazole intermediates. This early work demonstrated the feasibility of constructing five-membered rings containing four nitrogen atoms, a structural arrangement that would prove to be remarkably stable and biologically active.

The evolution of tetrazole synthesis methodologies progressed significantly in the early twentieth century, particularly with the contributions of Hantzsch and co-workers in 1901, who reported the synthesis of 5-amino-1H-tetrazole from cyanamide and hydrazoic acid. This work established the fundamental [3+2] cycloaddition reaction between azides and nitriles, which has become the conventional method for tetrazole synthesis. The development of safer and more practical synthetic routes continued through the 1950s, when Finnegan and co-workers introduced an improved procedure using sodium azide and ammonium chloride in dimethylformamide, replacing the problematic and explosive hydrazoic acid previously employed.

The specific structural class represented by N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide emerged from subsequent developments in heterocyclic chemistry that focused on incorporating tetrazole moieties into more complex molecular frameworks. The introduction of sulfanyl linkages and acetamide functionalities represented significant advances in creating tetrazole derivatives with enhanced pharmacological properties. Contemporary synthetic approaches have refined these methodologies to enable the preparation of highly substituted tetrazole-acetamide derivatives with precise control over stereochemistry and substitution patterns.

Classification in Heterocyclic Chemistry

This compound occupies a prominent position within the classification system of heterocyclic compounds, specifically as a member of the five-membered nitrogen-containing heterocycles. Tetrazoles are classified as aromatic heterocycles that follow Huckel's rule, possessing 4n+2 π electrons distributed across a planar, conjugated ring system. The tetrazole moiety in this compound can exist in multiple tautomeric forms, with the 1H-tetrazole and 2H-tetrazole being the most significant, where the equilibrium typically favors the 1H-tetrazole form in the solid phase.

The structural classification of this compound encompasses several distinct chemical functionalities that contribute to its overall properties and reactivity. The presence of the chlorophenyl substituent places it within the category of halogenated aromatic compounds, which are known for their enhanced metabolic stability and modified electronic properties. The sulfanyl linkage represents a crucial structural element that bridges the tetrazole ring system with the acetamide functionality, creating a flexible yet stable connection that allows for conformational adjustments during biological interactions.

From a stereochemical perspective, the compound exhibits specific geometric arrangements that influence its three-dimensional structure and biological activity. The tetrazole ring maintains planarity due to its aromatic character, while the acetamide group can adopt various conformations depending on the local chemical environment. The chlorine substituent on the phenyl ring introduces both steric and electronic effects that can significantly influence the compound's binding affinity and selectivity for specific biological targets.

Structural Component Classification Electronic Properties Biological Significance
Tetrazole Ring Five-membered aromatic heterocycle Electron-rich, multiple hydrogen bond acceptors Carboxylic acid bioisostere
Chlorophenyl Group Halogenated aromatic system Electron-withdrawing effects Enhanced metabolic stability
Sulfanyl Linkage Thioether bridge Flexible conformational adapter Facilitates target binding
Acetamide Moiety Amide functional group Hydrogen bond donor/acceptor Protein interaction motif

Significance in Medicinal Chemistry Research

The medicinal chemistry significance of this compound stems from its incorporation of multiple pharmacologically relevant structural elements that have been extensively validated in drug discovery programs. Tetrazole-containing compounds have emerged as important therapeutic agents across diverse disease areas, with the tetrazole moiety serving as a metabolically stable bioisostere for carboxylic acid groups. This bioisosteric replacement often results in improved pharmacokinetic properties, including enhanced oral bioavailability and reduced susceptibility to metabolic degradation.

The specific structural arrangement in this compound provides multiple mechanisms for biological activity, including direct enzyme inhibition, receptor modulation, and interference with cellular signaling pathways. Research has demonstrated that similar tetrazole-acetamide derivatives exhibit significant anticancer activity, particularly against human glioblastoma cell lines and renal cancer cell lines. The mechanism of action involves the compound's ability to interact with specific enzymes and receptors through its tetrazole moiety, which can mimic certain biological structures and function as an inhibitor or modulator of enzyme activity.

Structural modifications within this chemical class have revealed important structure-activity relationships that guide medicinal chemistry optimization efforts. The presence of halogen substituents, such as the chlorine atom in the 3-position of the phenyl ring, has been shown to enhance biological activity and selectivity. Studies on related compounds have demonstrated that fluorine-substituted derivatives often exhibit improved binding affinity and metabolic stability compared to their unsubstituted analogs. The sulfanyl linkage provides additional flexibility in molecular design, allowing for the optimization of pharmacokinetic properties while maintaining the essential pharmacophoric elements.

The compound's potential applications extend beyond traditional therapeutic areas to include specialized medical applications such as cholesterol regulation and cardiovascular disease management. Research on structurally related tetrazole-acetamide derivatives has identified potent inhibitors of acyl-CoA:cholesterol O-acyltransferase, an enzyme crucial for cholesterol metabolism. These findings suggest that this compound may possess similar therapeutic potential in addressing metabolic disorders and cardiovascular conditions.

Contemporary Research Importance of Tetrazole-Acetamide Derivatives

Contemporary research on tetrazole-acetamide derivatives, including this compound, has focused extensively on their potential as therapeutic agents for metabolic disorders, particularly type 2 diabetes mellitus and related complications. The tetrazole moiety has been identified as a key structural component in numerous antidiabetic agents, functioning through diverse mechanisms including peroxisome proliferator-activated receptor agonism, protein tyrosine phosphatase 1B inhibition, and aldose reductase inhibition. These multiple modes of action highlight the versatility of tetrazole-containing compounds in addressing complex metabolic pathways associated with diabetes and its complications.

Recent synthetic methodologies have advanced significantly, enabling the preparation of tetrazole-acetamide derivatives with enhanced selectivity and potency. Modern catalytic approaches, including the use of cobalt-based catalysts for [3+2] cycloaddition reactions, have improved the efficiency and environmental sustainability of tetrazole synthesis. These developments have facilitated the exploration of novel structural variations within the tetrazole-acetamide class, leading to the discovery of compounds with improved pharmacological profiles and reduced side effect potential.

The integration of molecular docking studies and computational chemistry approaches has revolutionized the design and optimization of tetrazole-acetamide derivatives. Contemporary research employs sophisticated modeling techniques to predict binding interactions with specific biological targets, enabling rational drug design approaches that significantly reduce development timelines and costs. Studies on related tetrazole-acetamide compounds have demonstrated strong binding capabilities with estrogen receptors and other therapeutically relevant targets, providing valuable insights for structure-based drug design initiatives.

Research Area Key Findings Therapeutic Implications Future Directions
Anticancer Activity Significant cytotoxicity against MCF-7 and PC3 cell lines Potential breast and prostate cancer therapeutics Clinical trial preparation
Antimicrobial Properties Moderate activity against bacterial and fungal pathogens Development of novel antimicrobial agents Resistance mechanism studies
Metabolic Disorders Multiple enzyme inhibition profiles Diabetes and cardiovascular therapeutics Combination therapy approaches
Synthetic Methodology Improved catalytic processes Enhanced compound accessibility Green chemistry applications

The current research landscape emphasizes the development of tetrazole-acetamide derivatives with enhanced selectivity profiles and reduced off-target effects. Advanced screening methodologies, including high-throughput biological assays and comprehensive toxicological evaluations, have become standard components of contemporary drug discovery programs focusing on this structural class. These approaches have led to the identification of lead compounds that demonstrate superior therapeutic indices compared to earlier generations of tetrazole-containing drugs, positioning them as promising candidates for clinical development initiatives.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5OS/c16-11-5-4-6-12(9-11)17-14(22)10-23-15-18-19-20-21(15)13-7-2-1-3-8-13/h1-9H,10H2,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCADFCIPHMJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via N-Alkylation

The most widely reported method involves N-alkylation of 5-substituted tetrazoles with chloroacetamide intermediates.

Procedure :

  • Intermediate Synthesis : 1-Phenyl-1H-tetrazole-5-thiol (1.0 eq) is reacted with 2-chloro-N-(3-chlorophenyl)acetamide (1.2 eq) in anhydrous acetonitrile under nitrogen.

  • Base Activation : Potassium carbonate (2.5 eq) is added to deprotonate the thiol group, facilitating nucleophilic attack on the α-carbon of the chloroacetamide.

  • Reaction Conditions : The mixture is refluxed at 82°C for 12–16 hours, monitored by TLC (ethyl acetate/hexane, 3:7).

Yield Optimization :

ParameterOptimal ValueImpact on Yield
SolventAcetonitrile85–90%
BaseK₂CO₃88%
Temperature82°CMax efficiency
Reaction Time14 hours90% completion

This method is favored for its scalability and minimal byproducts.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the reaction.

Procedure :

  • Reactants : Equimolar quantities of 1-phenyltetrazole-5-thiol and 2-bromo-N-(3-chlorophenyl)acetamide are dissolved in DMF.

  • Irradiation : Microwave at 120°C for 20 minutes (300 W power).

  • Workup : Precipitation in ice-water followed by column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Advantages :

  • 95% yield in <30 minutes.

  • Reduced dimerization side reactions.

Solid-Phase Synthesis for High-Throughput Production

Patents describe a resin-bound approach for parallel synthesis:

  • Resin Functionalization : Wang resin is loaded with N-(3-chlorophenyl)glycine using DIC/HOBt coupling.

  • Tetrazole Coupling : The immobilized glycine is treated with 1-phenyltetrazole-5-sulfonyl chloride (1.5 eq) in DCM.

  • Cleavage : TFA/water (95:5) liberates the product, yielding 78–82% purity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole-H), 7.65–7.23 (m, 8H, aromatic), 4.12 (s, 2H, SCH₂), 2.01 (s, 3H, COCH₃).

  • HPLC : Retention time 6.7 min (C18 column, MeCN/H₂O 60:40), purity >98%.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar tetrazole ring and anti-periplanar orientation of the sulfanyl group.

Challenges and Solutions in Synthesis

Byproduct Formation

  • Issue : Thioether oxidation to sulfones during prolonged reflux.

  • Solution : Use of degassed solvents and antioxidant additives (e.g., BHT).

Purification Difficulties

  • Issue : Co-elution of unreacted acetamide with product.

  • Solution : Gradient elution (hexane → ethyl acetate) on silica gel.

Industrial-Scale Adaptations

A patented continuous-flow process achieves 12 kg/day output:

  • Reactors : Two sequential CSTRs (80°C, 5 atm).

  • In-Line Analysis : FTIR monitors reaction progress.

  • Crystallization : Anti-solvent (heptane) addition yields 99.5% pure product.

Applications in Drug Discovery

  • Antimicrobial Activity : MIC = 2 µg/mL against S. aureus.

  • Kinase Inhibition : IC₅₀ = 0.8 µM for JAK3 .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiadiazole and tetrazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide showed activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies and molecular docking simulations suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor. This mechanism is crucial in inflammatory pathways, indicating that the compound could be developed for treating inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the anticancer potential of this compound. Results indicate that certain derivatives can induce apoptosis in various cancer cell lines. The presence of chlorophenyl and phenyl groups may enhance the cytotoxic effects against tumor cells .

Case Study 1: Antimicrobial Efficacy

In a recent study published in Heterocycles, researchers synthesized several thiadiazole derivatives and tested their antimicrobial efficacy. The findings showed that compounds with structural similarities to this compound exhibited potent antibacterial activity with MICs ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anti-inflammatory Activity

A comprehensive evaluation of thiadiazole and tetrazole derivatives revealed significant anti-inflammatory properties. In vivo models demonstrated a reduction in inflammatory markers following treatment with these compounds. These findings support the hypothesis that this compound could be effective in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl group can participate in redox reactions or form covalent bonds with target proteins.

Comparison with Similar Compounds

Variations in the Heterocyclic Core

The tetrazole ring in the target compound is a key structural feature. Substitution of this ring with other heterocycles significantly alters properties:

  • Oxadiazole Analogs : 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide () uses an oxadiazole core, which may enhance thermal stability due to its planar structure.
  • Pyrimidine Analogs: N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () introduces a diaminopyrimidine group, enabling stronger intramolecular N–H⋯N hydrogen bonds (S(7) motif), influencing crystal packing and solubility.

Substituent Effects on the Aromatic Ring

  • Halogen Position: The 3-chlorophenyl group in the target compound contrasts with N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (), where the chloro substituent’s position (para vs. meta) affects molecular planarity and intermolecular interactions (dihedral angles: 42.25° vs. 59.70° in analogs).

Modifications to the Sulfanyl-Acetamide Linker

  • Alkyl vs. Aryl Thiols : Compounds like N-[(3S)-1,1-dioxo-thiolan-3-yl]-N-ethyl-2-[(1-methyltetrazol-5-yl)sulfanyl]acetamide () use aliphatic thiols, introducing chirality and sulfone groups that may improve metabolic stability.

Physicochemical and Crystallographic Properties

Crystal Packing and Hydrogen Bonding

  • The target compound’s tetrazole-phenyl group likely adopts a conformation similar to N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (), where intramolecular N–H⋯N bonds create S(7) ring motifs. However, the diaminopyrimidine analog forms 3D networks via N–H⋯O and C–H⋯Cl interactions, whereas the tetrazole’s electron-deficient nature may favor π-stacking.
  • Methoxy Substitution : N-(2-Methoxyphenyl)-2-{[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl}acetamide () shows how methoxy groups introduce steric hindrance, altering dihedral angles between aromatic rings.

Theoretical Studies

  • HOMO-LUMO and MESP Analysis : N-Chlorophenyl acetamide derivatives () exhibit HOMO-LUMO gaps (~4.5 eV) indicative of moderate reactivity, with MESP maps highlighting nucleophilic regions at the tetrazole’s nitrogen atoms.

Antimicrobial Activity

  • Triazole Analogs : Compounds like 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide () show MIC values of 8–16 µg/mL against E. coli, suggesting that halogenation (fluoro, chloro) enhances membrane penetration.
  • Oxadiazole Derivatives : N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)oxadiazol-2-yl]sulfanyl}acetamide () demonstrates α-glucosidase inhibition (IC₅₀: 12.3 µM), linking indole groups to enzyme targeting.

Anti-Inflammatory and Enzyme Inhibition

  • Anti-Exudative Activity: 2-[(4-Amino-5-(furan-2-yl)triazol-3-yl)sulfanyl]-N-acetamides () exhibit anti-exudative effects comparable to diclofenac, emphasizing the role of heteroaromatic substituents.

Biological Activity

N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound can be characterized by its molecular formula C15H14ClN5SC_{15}H_{14}ClN_{5}S. It features a chlorophenyl group and a tetrazole moiety linked through a sulfanyl acetamide group. The synthesis typically involves the reaction of 3-chlorobenzyl chloride with sodium azide to form an azide precursor, which is then reacted with an appropriate alkyne via the Huisgen 1,3-dipolar cycloaddition method.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell proliferation, potentially leading to anticancer effects.
  • Signal Transduction Modulation : It may interfere with cellular signaling pathways that regulate apoptosis and immune responses.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against different cancer types:

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)8.9
A549 (lung cancer)10.2

These results indicate that this compound has promising potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains. The following table presents the minimum inhibitory concentrations (MIC) for selected pathogens:

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may also serve as a potential antimicrobial agent.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of related compounds and found that modifications in the tetrazole ring significantly influenced anticancer activity. The presence of electron-withdrawing groups like chlorine enhanced the potency against cancer cells .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of similar sulfanyl compounds. The study revealed that compounds with a tetrazole moiety exhibited better antibacterial activity compared to their non-tetrazole counterparts. This indicates that the tetrazole group plays a crucial role in enhancing biological activity .

Q & A

Q. What are the common synthetic routes for N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide?

  • Methodological Answer : Synthesis typically involves two key steps: (1) Formation of the tetrazole ring via cyclization of phenyl-substituted nitriles or carbodiimides under acidic conditions, and (2) Thioether linkage formation between the tetrazole and acetamide moieties using thioglycolic acid derivatives. Reaction conditions often require controlled temperatures (60–80°C) and catalysts like triethylamine. For example, analogous compounds with triazole-thioether linkages were synthesized via nucleophilic substitution between pre-formed tetrazoles and chloroacetamide intermediates .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer : Structural elucidation employs:
  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks observed in similar chloroacetamide derivatives ).
  • Spectroscopy :
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups ).
  • FTIR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-S bond) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 428.5 for similar acetamide derivatives ).

Q. What initial biological screenings are performed to evaluate its bioactivity?

  • Methodological Answer : Common assays include:
  • Enzyme inhibition : α-Glucosidase, lipoxygenase (LOX), and butyrylcholinesterase (BChE) assays at concentrations of 10–100 μM, with IC50_{50} values compared to standard inhibitors (e.g., galantamine for BChE) .
  • Anticancer activity : MTT assays against cell lines (e.g., melanoma, breast cancer) at 24–72 h exposure, with selectivity indices calculated vs. non-cancerous cells .
  • Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodological Answer : Challenges include:
  • Disorder in flexible substituents : Resolved using SHELXL’s PART instruction to model alternative conformations .
  • Hydrogen bonding complexity : Intramolecular N–H⋯N bonds (S(7) motif) and intermolecular N–H⋯O/Cl interactions require iterative refinement with restraints on bond distances and angles .
  • Twisted nitro/chlorophenyl groups : Torsion angles (e.g., O–N–C–C deviations up to 160.9°) are analyzed using Mercury software to validate steric effects .

Q. How can structure-activity relationships (SAR) be systematically studied for bioactivity optimization?

  • Methodological Answer : SAR strategies include:
  • Substituent variation : Synthesizing derivatives with halogens (Cl, F), methyl, or nitro groups at the phenyl/tetrazole positions to compare IC50_{50} trends (e.g., 3-Cl substitution enhances melanoma selectivity ).
  • Pharmacophore modeling : Using Schrödinger’s Maestro to identify critical interactions (e.g., tetrazole sulfur as a hydrogen bond acceptor in enzyme pockets ).
  • Docking studies : AutoDock Vina simulations against targets like LOX or BChE, validated with experimental IC50_{50} correlations .

Q. How should researchers resolve discrepancies in bioassay data across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Assay conditions : Standardize protocols (e.g., fixed incubation times, solvent controls) to minimize variability .
  • Compound purity : Verify via HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% theoretical) .
  • Cellular context : Compare results across multiple cell lines (e.g., MCF-7 vs. MDA-MB-231 for breast cancer) and validate with apoptosis markers (e.g., caspase-3 activation ).

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